molecular formula C20H32N2O2S B6038685 1-[4-[[4-(Cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]ethanone

1-[4-[[4-(Cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]ethanone

Cat. No.: B6038685
M. Wt: 364.5 g/mol
InChI Key: AQPPLQWSYDRODF-UHFFFAOYSA-N
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Description

1-[4-[[4-(Cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]ethanone is a complex organic compound that features a piperazine ring substituted with cyclohexylmethyl and 2-hydroxyethyl groups, linked to a thiophene ring via a methylene bridge

Properties

IUPAC Name

1-[4-[[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2S/c1-16(24)20-11-18(15-25-20)12-21-8-9-22(19(14-21)7-10-23)13-17-5-3-2-4-6-17/h11,15,17,19,23H,2-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPPLQWSYDRODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCN(C(C2)CCO)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[4-(Cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]ethanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with cyclohexylmethyl and 2-hydroxyethyl groups. This can be achieved through nucleophilic substitution reactions.

    Linking to Thiophene: The substituted piperazine is then linked to a thiophene ring via a methylene bridge. This step often involves the use of a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[4-(Cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperazine or thiophene rings.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: It could be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of 1-[4-[[4-(Cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting neurotransmitter systems or ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[[4-(Cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]ethanone: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-[4-[[4-(Cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]pyridin-2-yl]ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 1-[4-[[4-(Cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]ethanone imparts unique electronic properties, making it potentially more suitable for applications in materials science compared to its phenyl or pyridine analogs.

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